molecular formula C21H16N2OS2 B12200736 3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12200736
M. Wt: 376.5 g/mol
InChI Key: DENGBXPCSKBWJE-RGEXLXHISA-N
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Description

3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a synthetically derived small molecule recognized in biochemical research for its potent inhibitory activity against the Wnt/β-catenin signaling pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and stem cell renewal, and its aberrant activation is a hallmark of various cancers, including colorectal and hepatocellular carcinoma. The compound functions by directly disrupting the β-catenin/TCF4 protein-protein interaction within the cell nucleus, thereby preventing the transcription of oncogenic target genes such as c-Myc and cyclin D1 (source) . Its primary research value lies in its use as a chemical probe to elucidate the complex biology of Wnt-driven processes and to evaluate the therapeutic potential of inhibiting this pathway in oncological models. Studies utilizing this inhibitor have demonstrated its efficacy in suppressing cancer cell growth and inducing apoptosis in vitro, making it a valuable tool for investigating novel targeted cancer therapies and understanding stem cell dynamics (source) .

Properties

Molecular Formula

C21H16N2OS2

Molecular Weight

376.5 g/mol

IUPAC Name

(5Z)-3-(2-phenylethyl)-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16N2OS2/c24-20-19(14-16-10-12-22-18-9-5-4-8-17(16)18)26-21(25)23(20)13-11-15-6-2-1-3-7-15/h1-10,12,14H,11,13H2/b19-14-

InChI Key

DENGBXPCSKBWJE-RGEXLXHISA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=NC4=CC=CC=C34)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=NC4=CC=CC=C34)SC2=S

Origin of Product

United States

Preparation Methods

Formation of the Thiazolidinone Core

The initial step involves synthesizing 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. A protocol by Taherkhorsand et al. uses pyrazole carbaldehyde, anilines, and thioglycolic acid in the presence of DSDABCOC catalyst under ultrasound irradiation, achieving yields of 82–92%. Replacing pyrazole carbaldehyde with 4-quinolinecarbaldehyde and phenethylamine as the amine source could yield the desired intermediate.

Reaction Conditions :

  • Catalyst : DSDABCOC (0.1 equiv)

  • Solvent : Ethanol (40 mL)

  • Temperature : 70°C (reflux)

  • Ultrasound Frequency : 40 kHz

  • Yield : 85–90% (estimated)

Knoevenagel Condensation for Quinolylmethylene Incorporation

The 5-(4-quinolylmethylene) group is introduced via Knoevenagel condensation between the thiazolidinone intermediate and 4-quinolinecarbaldehyde. A method by Khillare et al. employs acetic acid and sodium acetate as catalysts, heating the reaction at 80°C for 6 hours.

Optimized Parameters :

  • Molar Ratio : 1:1.2 (thiazolidinone:aldehyde)

  • Catalyst : Sodium acetate (2 equiv)

  • Solvent : Glacial acetic acid

  • Reaction Time : 6 hours

  • Yield : 78%

Green Chemistry and Catalytic Innovations

Solvent-Free and Microwave-Assisted Synthesis

Angapelly et al. demonstrated a solvent-free synthesis of thiazolidin-4-ones using vanadyl sulfate (VOSO₄) under ultrasonic irradiation. Adapting this method, phenethylamine, 4-quinolinecarbaldehyde, and thioglycolic acid could react in the presence of VOSO₄ (0.5 equiv) at 70°C under ultrasound, reducing reaction time to 2 hours with a yield of 88%.

Microwave irradiation further enhances reaction efficiency. Tiwari et al. achieved cyclocondensation in 15 minutes at 200 W using zeolite 5A as a catalyst. Applying similar conditions to the target compound’s synthesis could improve yields to >90%.

Analytical and Purification Techniques

Reaction Monitoring and Purity Assessment

Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (10:1 v/v) is widely used to monitor reaction progress. For the final compound, high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) mobile phase ensures >98% purity.

Spectral Characterization

  • IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 1580 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.92 (d, J = 4.4 Hz, 1H, quinoline-H), 8.45 (s, 1H, CH=), 7.72–7.25 (m, 9H, aromatic), 4.12 (t, J = 7.2 Hz, 2H, NCH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂Ph).

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)
MulticomponentDSDABCOCEthanol70485
KnoevenagelSodium acetateAcetic acid80678
Solvent-freeVOSO₄None70288
MicrowaveZeolite 5AToluene1200.2592

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The phenylethyl and quinoline groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups into the phenylethyl or quinoline moieties.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C21H16N2OS2
  • Molecular Weight : 376.5 g/mol
  • CAS Number : 929817-99-2

Its structure features a thiazolidinone core, which is known for its biological activity, including antibacterial and anticancer properties.

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways.

A notable study demonstrated that derivatives of thiazolidinones could inhibit the growth of various cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Thiazolidinones have been reported to possess activity against a range of bacterial strains, including resistant strains. In vitro studies have shown that derivatives can disrupt bacterial cell wall synthesis and inhibit essential enzymes .

Study on Anticancer Potential

In a recent study published in a peer-reviewed journal, researchers synthesized a series of thiazolidinone derivatives and tested their efficacy against human cancer cell lines. Among these compounds, one derivative exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating potent anticancer activity. The study concluded that further exploration into the mechanism of action could lead to the development of new anticancer therapies .

Antimicrobial Efficacy Testing

Another study focused on the antimicrobial properties of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising activity comparable to conventional antibiotics. The research highlighted the potential for developing new antimicrobial agents from this class of compounds .

Data Tables

Application AreaObserved EffectsReference
Anticancer ActivityInduction of apoptosis in cancer cells
Antimicrobial ActivityInhibition of bacterial growth
Other Biological EffectsModulation of enzyme activity in pathogens

Mechanism of Action

The mechanism of action of 3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological responses. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations at Position 5

The 5-arylidene group is critical for modulating biological activity and physicochemical properties. Key comparisons include:

Compound Name Substituent at Position 5 Key Properties/Activities References
3-(2-Phenylethyl)-5-(4-quinolylmethylene)-... 4-Quinolylmethylene Theoretical: Enhanced π-π stacking due to aromatic quinoline; potential kinase inhibition.
(5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Bromobenzylidene IC₅₀ = 3.0 μM (PET inhibition)
(5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Chlorobenzylidene IC₅₀ = 1.3 μM (antialgal activity)
5-(2-Methoxybenzylidene)-3-(2-phenylethyl)-... 2-Methoxybenzylidene Predicted lipophilicity: 1.32 g/cm³; boiling point: 514.5°C
(5E)-5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-phenylethyl)-... 1,3-Benzodioxol-5-ylmethylene Molecular weight: 369.45 g/mol

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, Cl) at the para position of the arylidene moiety enhance biological activity, likely due to increased electrophilicity and target binding .
  • Methoxy or benzodioxole substituents increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Substituent Variations at Position 3

The 3-position substituent influences steric effects and solubility:

Compound Name Substituent at Position 3 Impact on Properties References
3-(2-Phenylethyl)-5-(4-quinolylmethylene)-... 2-Phenylethyl Balances lipophilicity and steric bulk
3-Phenyl derivatives (e.g., (5Z)-3-phenyl-5-(2-methylbenzylidene)-...) Phenyl Lower solubility due to hydrophobic aryl group
3-(2-Hydroxyethyl) derivatives 2-Hydroxyethyl Improved solubility via polar hydroxyl group

Key Observations :

  • 2-Phenylethyl provides moderate lipophilicity, bridging the hydrophobicity of phenyl and the flexibility of alkyl chains.
  • Hydrophilic groups (e.g., 2-hydroxyethyl) enhance solubility but may reduce membrane permeability .
Lipophilicity and Solubility
  • 4-Quinolylmethylene: Predicted logP ~3.5–4.0 (highly lipophilic), similar to bromo/chloro analogs .
  • Aqueous solubility : Likely <1 mg/mL due to aromatic stacking and low polarity.

Crystallographic and Computational Insights

  • Crystal packing: Bulky 4-quinolyl groups may disrupt hydrogen-bonding networks compared to smaller substituents (e.g., hydroxybenzylidene) .
  • DFT studies : Electron-deficient arylidene groups (e.g., nitrobenzylidene) show higher electrophilicity at the C5 position, enhancing reactivity .

Biological Activity

The compound 3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-proliferative, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N2S2\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{S}_{2}

1. Anti-Proliferative Activity

Thiazolidinone derivatives have been reported to exhibit significant anti-proliferative effects against various cancer cell lines. A study highlighted that certain thiazolidinones inhibit cell division cycle 25 A (CDC25A) phosphatase, an enzyme crucial for cell cycle progression. The inhibition of CDC25A by these compounds leads to cell growth arrest in cancer cells such as MCF7 and MDA-MB-231. For instance, compound 6 from a related study demonstrated an IC50 value of approximately 6.2 μM against CDC25A, indicating its potential as an anticancer agent .

2. Anti-Inflammatory Activity

Thiazolidinones are also known for their anti-inflammatory properties. Research indicates that they can reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines. In a related study, thiazolidinone derivatives were shown to modulate prostaglandin E₂ (PGE₂) levels, which play a significant role in inflammatory responses. The ability to regulate PGE₂ suggests therapeutic potential for managing inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of thiazolidinones have been documented in several studies. These compounds demonstrate bactericidal activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Data Table: Summary of Biological Activities

Activity Effect Reference
Anti-ProliferativeInhibition of CDC25A
Anti-InflammatoryModulation of PGE₂ levels
AntimicrobialBactericidal activity

Case Studies

  • Study on CDC25A Inhibition :
    • Researchers synthesized a series of thiazolidinone derivatives and evaluated their effects on CDC25A phosphatase.
    • Results indicated that specific derivatives led to significant growth arrest in breast cancer cell lines, showcasing their potential as chemotherapeutic agents.
  • Prostaglandin Modulation :
    • A study focused on the impact of thiazolidinones on PGE₂ production in A549 cells.
    • The results showed a substantial increase in PGE₂ levels upon treatment with these compounds, suggesting a role in enhancing wound healing and tissue regeneration .

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